molecular formula C13H8BrN3OS B1609915 N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide CAS No. 588730-01-2

N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide

Cat. No. B1609915
CAS RN: 588730-01-2
M. Wt: 334.19 g/mol
InChI Key: POTYDBWSMIMCHL-UHFFFAOYSA-N
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Description

N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a member of the thiazolo[5,4-b]pyridine family, which has been extensively studied for its biological activities.

Scientific Research Applications

Synthetic Methods and Ligand Design

N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide and related compounds have been synthesized through various methods, contributing to the field of ligand design and coordination chemistry. For example, the treatment of certain pyridine derivatives with benzimidazole leads to acyclic aza-Michael addition products, which upon further reactions, form macrocyclic ligands. These ligands have demonstrated the ability to partake in transmetallation reactions, a process crucial for the development of coordination complexes with potential catalytic applications (Meyer, Dalebrook, & Wright, 2012).

Anticancer and Enzyme Inhibition

Compounds structurally similar to this compound have shown significant potential in anticancer research. For instance, substituted benzamides have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis and cancer progression. These inhibitors have demonstrated robust in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential as therapeutic agents (Borzilleri et al., 2006).

Material Science and Catalysis

In the realm of material science and catalysis, the functionalization of similar compounds has led to the development of new materials with unique properties. For example, the synthesis and characterization of N-(3-(8-bromoimidazo[1, 2a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives have expanded the library of materials available for various applications, including catalysis and material synthesis. These compounds have been characterized using advanced techniques such as NMR, FT-IR, and LC-MS analysis, providing a deep understanding of their structural and chemical properties (Achugatla, Ghashang, & Guhanathan, 2017).

Chemical Reactions and Mechanistic Studies

The study of N-sulfinyl compounds, including those related to this compound, has provided insights into novel chemical reactions and mechanisms. For instance, the reaction of benzamide with thionyl chloride in the presence of pyridine produces N-sulfinylbenzamide, which reacts with styrene oxide to give various products. These studies contribute to the understanding of reaction pathways and the development of new synthetic methods (Tsuge & Mataka, 1971).

Mechanism of Action

Target of Action

The primary target of N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s N-heterocyclic core is directly involved in the binding to the kinase through key hydrogen bonds interaction .

Biochemical Pathways

The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . This inhibition can lead to reduced cell proliferation and survival, making this compound a potential candidate for cancer therapy.

Result of Action

The result of this compound’s action is the potent inhibition of PI3K. This inhibition can lead to a decrease in cell proliferation and survival, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often overactive .

properties

IUPAC Name

N-(6-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3OS/c14-9-6-10-12(15-7-9)19-13(16-10)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTYDBWSMIMCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451478
Record name N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

588730-01-2
Record name N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cold solution of N-(5-bromo-2-fluoropyridin-3-ylcarbamothioyl)benzamide II (1.80 g, 5.08 mmol) in THF (20.0 mL) was added a solution of NaOH (1.0 g, 22.0 mmol, dissolved in 10.0 mL H2O). The reaction mixture was then heated to 60° C. for 16 h. After the completion of the reaction (TLC monitoring), the reaction mixture was concentrated, added water and extracted with EtOAc (3×150 mL). The combined organics was washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure to obtain the desired product (1.60 g, 95%). 1H NMR (400 MHz, DMSO-d6): δ 7.42 (m, 3H), 7.82 (d, J=2.0 Hz, 1H), 8.14 (m, 2H) and 8.18 (d, J=2.0 Hz, 1H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(5-bromo-2-fluoropyridin-3-ylcarbamothioyl)benzamide
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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